2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by the presence of bromine and iodine atoms attached to a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzoxazole precursor. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the selective introduction of bromine and iodine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The bromine and iodine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-5-iodophenyl)acetic acid
- (2-Bromo-5-iodophenyl)methanol
- (2-Bromo-5-iodophenyl)boronic acid
Uniqueness
Compared to similar compounds, 2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine stands out due to its benzoxazole ring, which imparts unique chemical properties and reactivity. This structural feature makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.
Properties
Molecular Formula |
C13H8BrIN2O |
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Molecular Weight |
415.02 g/mol |
IUPAC Name |
2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H8BrIN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 |
InChI Key |
MOYXAUMHUYDFER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)I)Br |
Origin of Product |
United States |
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